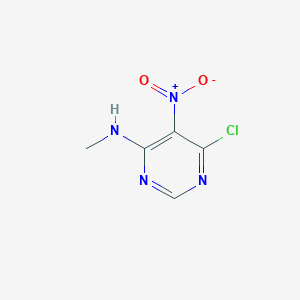

6-Chloro-N-methyl-5-nitro-4-pyrimidinamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N-methyl-5-nitropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN4O2/c1-7-5-3(10(11)12)4(6)8-2-9-5/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCNZFOBWVEBNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=NC=N1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381303 | |

| Record name | 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23126-82-1 | |

| Record name | 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"6-Chloro-N-methyl-5-nitro-4-pyrimidinamine" IUPAC name and CAS number

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine, a substituted pyrimidine of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, and a potential synthetic route. While specific biological activity and signaling pathway involvement for this particular compound are not extensively documented in publicly available literature, this guide lays the foundational chemical knowledge necessary for its further investigation and application in research and development.

Chemical Identity and Properties

IUPAC Name: 6-chloro-N-methyl-5-nitropyrimidin-4-amine

CAS Number: 23126-82-1

Physicochemical Data

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₅H₅ClN₄O₂ | [1] |

| Molecular Weight | 188.57 g/mol | [1] |

| Melting Point | 134-139 °C | [1] |

| Appearance | Off-white to light yellow solid | [1] |

Synthesis and Characterization

Proposed Experimental Protocol

This protocol is adapted from the synthesis of a closely related analogue.[2][3] Optimization may be required for the specific synthesis of the title compound.

Reaction Scheme:

References

Physical and chemical properties of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine. The information is collated to support research and development activities, offering detailed data, experimental protocols, and visualizations of relevant chemical and biological pathways.

Core Compound Identification

This section details the primary identifiers and structural information for this compound.

| Identifier | Value | Source |

| CAS Number | 23126-82-1 | [1] |

| Molecular Formula | C₅H₅ClN₄O₂ | [1] |

| Molecular Weight | 188.57 g/mol | [1] |

| IUPAC Name | 6-chloro-N-methyl-5-nitropyrimidin-4-amine | |

| Canonical SMILES | CNC1=C(C(=NC=N1)Cl)--INVALID-LINK--=O | [1] |

| InChIKey | HJCNZFOBWVEBNC-UHFFFAOYSA-N | [1] |

Physicochemical Properties

A summary of the known physical and chemical properties of the compound is presented below. Data for some properties have been inferred from closely related analogs where direct information is unavailable.

| Property | Value | Source |

| Physical State | Solid. A closely related compound, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, is a yellow solid.[2] | |

| Melting Point | 134-139 °C | [1] |

| Boiling Point | Not available | [1] |

| Solubility | No quantitative data available. Synthesis of related compounds suggests solubility in solvents like Tetrahydrofuran (THF), Methanol, and Ethyl Acetate.[2] | |

| Purity | Commercially available with a purity of approximately 98%.[3] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided. The synthesis is a two-step process starting from 4,6-dihydroxy-5-nitropyrimidine.

Synthesis of 4,6-dichloro-5-nitropyrimidine (Starting Material)

This protocol outlines the chlorination of 4,6-dihydroxy-5-nitropyrimidine.

Materials:

-

4,6-dihydroxy-5-nitropyrimidine

-

Phosphoryl chloride (POCl₃)

-

N,N-dimethylaniline

-

Ice

-

Dichloromethane

Procedure:

-

Suspend 4,6-dihydroxy-5-nitropyrimidine (160 mmol) in phosphoryl chloride (96 mL).[4]

-

Add N,N-dimethylaniline (32.6 mL) to the suspension.[4]

-

Heat the reaction mixture in an oil bath to 130 °C and maintain for 1 hour.[4]

-

After the reaction is complete, remove the excess phosphoryl chloride by evaporation under reduced pressure.[4]

-

Slowly pour the residue onto crushed ice (approx. 300 g).[4]

-

Collect the solid precipitate that forms by filtration.[4]

-

The filtrate can be extracted with an organic solvent like ether or dichloromethane, washed with water and brine, and dried over anhydrous sodium sulfate to recover additional product.[4]

-

Purify the crude product by column chromatography to yield 4,6-dichloro-5-nitropyrimidine.[4]

Synthesis of this compound

This protocol describes the selective substitution of one chlorine atom on the pyrimidine ring with a methylamino group. The methodology is adapted from the synthesis of a structurally similar compound, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine.[2]

Materials:

-

4,6-dichloro-5-nitropyrimidine

-

Methylamine (e.g., as a solution in THF or ethanol)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

1N Hydrochloric acid (HCl)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve 4,6-dichloro-5-nitropyrimidine (10.8 mmol) in anhydrous THF (25 mL).

-

Add triethylamine (1.1 to 2.0 equivalents) to the solution to act as a base.

-

Slowly add a solution of methylamine (1.0 equivalent) in THF to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture in vacuo to remove the solvent.

-

Dilute the residue with water and extract the product with ethyl acetate.

-

Wash the organic phase sequentially with 1N HCl and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent such as methanol to obtain pure this compound.

Synthetic and Methodological Workflows

The following diagrams illustrate the key processes involved in the synthesis and characterization of the title compound.

Spectral Characteristics (Inferred)

| Technique | Expected Observations | Basis of Inference |

| ¹H NMR | A singlet for the pyrimidine proton (C2-H), a singlet or doublet for the N-methyl protons, and a broad singlet for the N-H proton. | Based on the spectrum of 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, which shows a pyrimidine proton singlet at 8.51 ppm and an N-methyl singlet at 3.57 ppm.[2] |

| ¹³C NMR | Resonances for the pyrimidine ring carbons and a signal for the N-methyl carbon. | The spectrum for the N-phenyl analog shows pyrimidine carbons in the 152-157 ppm range and an N-methyl carbon at 41.7 ppm.[2] |

| Mass Spec (ES-MS) | A molecular ion peak corresponding to [M+H]⁺ at approximately m/z 189.0. | The calculated monoisotopic mass is 188.01. The N-phenyl analog shows a clear [M+H]⁺ peak.[2] |

| IR Spectroscopy | Characteristic peaks for N-H stretching, C=N and C=C stretching from the pyrimidine ring, and strong asymmetric/symmetric stretching for the NO₂ group. | The IR spectrum of the related 4-amino-6-chloro-5-nitropyrimidine is available from NIST for comparison.[5] |

Potential Biological Activity and Signaling

Direct biological studies on this compound have not been reported. However, the broader class of nitropyrimidine derivatives has demonstrated significant pharmacological potential, particularly in oncology.[6]

Synthetic pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[7] The nitro group, in particular, can enhance the therapeutic potential of the pyrimidine scaffold. Some nitropyrimidine compounds have been shown to exert cytotoxic effects against cancer cell lines through mechanisms that may include the inhibition of critical cell cycle enzymes like cyclin-dependent kinases (CDKs).[6] Inhibition of CDKs disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis, which is a key mechanism for many anticancer agents.

The following diagram illustrates a generalized pathway of how a hypothetical nitropyrimidine-based CDK inhibitor might function.

Safety and Handling

Specific GHS hazard classifications for this compound are not detailed in the search results. However, related chlorinated and nitrated aromatic compounds often carry warnings. For example, Methyl 6-chloro-5-nitronicotinate is associated with warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[8] Standard laboratory safety protocols should be strictly followed.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. 4,6-Dichloro-5-nitropyrimidine | 4316-93-2 [chemicalbook.com]

- 5. Pyrimidine, 4-amino-6-chloro-5-nitro-, [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 8. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine

For researchers, scientists, and professionals in drug development, a comprehensive understanding of novel chemical entities is paramount. This guide provides a detailed overview of the molecular structure, properties, and potential synthesis of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine, a substituted pyrimidine with potential applications in medicinal chemistry.

Molecular Structure and Properties

This compound is an organic compound featuring a pyrimidine core, which is a key scaffold in numerous biologically active molecules. The structure is characterized by a chloro group at position 6, a methylamino group at position 4, and a nitro group at position 5.

Chemical Structure:

The chemical structure can be represented by the SMILES string: CNC1=C(C(=NC=N1)Cl)--INVALID-LINK--=O.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₅H₅ClN₄O₂ | [2] |

| Molecular Weight | 188.57 g/mol | [2] |

| CAS Number | 23126-82-1 | [1][2] |

| Appearance | Yellow Solid | |

| Melting Point | 134-139 °C | [1] |

| Purity | ≥98% (Commercially available) |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, a general synthetic route can be proposed based on the synthesis of structurally related compounds, such as 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. The key difference in the synthesis would be the choice of the starting amine.

Proposed Synthesis of this compound

The synthesis would likely proceed via a nucleophilic aromatic substitution reaction.

-

Starting Materials:

-

4,6-dichloro-5-nitropyrimidine

-

Methylamine (in a suitable solvent, e.g., THF or as an aqueous solution)

-

A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA)

-

Anhydrous tetrahydrofuran (THF) as the reaction solvent

-

-

Reaction Procedure:

-

A solution of 4,6-dichloro-5-nitropyrimidine in anhydrous THF is prepared in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled in an ice bath to 0 °C.

-

Triethylamine is added to the solution.

-

A solution of methylamine in THF is then added dropwise to the cooled reaction mixture.

-

The reaction is allowed to stir at room temperature overnight.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is diluted with water and extracted with an organic solvent, such as ethyl acetate.

-

The organic layer is washed sequentially with 1N HCl and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed in vacuo to yield the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the pure this compound as a yellow solid.

-

-

Characterization:

-

The structure and purity of the final compound would be confirmed using standard analytical techniques, including:

-

NMR Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry: To confirm the molecular weight.

-

Melting Point Analysis: To assess purity.

-

-

Biological Activity and Drug Development Potential

The biological activity of this compound has not been extensively reported in the scientific literature. However, the presence of the pyrimidine scaffold and the nitro group suggests potential for biological activity.

-

Pyrimidine Derivatives: Pyrimidine-based compounds are known to exhibit a wide range of biological activities, including antiviral, antibacterial, antifungal, and antitumor properties.[3] They are core structures in many established drugs.

-

Nitro Compounds: The nitro group is a well-known pharmacophore in medicinal chemistry. Nitroaromatic and nitroheterocyclic compounds are used as antibacterial, antiprotozoal, and antitubercular agents.[4][5] The mechanism of action of many nitro-containing drugs involves the in vivo reduction of the nitro group to reactive intermediates that can induce cellular damage in pathogens.[4]

Given these general properties, this compound could be investigated as a potential lead compound in the development of new therapeutic agents, particularly in the area of infectious diseases or oncology. However, it is important to note that this is speculative and would require significant experimental validation.

Visualizations

To aid in the understanding of the proposed experimental workflow, a logical diagram is provided below.

Caption: Proposed workflow for the synthesis and characterization of this compound.

References

Navigating the Solubility Landscape of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine, a key intermediate in various synthetic pathways. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available information and provides robust experimental protocols for determining solubility in common laboratory solvents. While specific quantitative solubility data for this compound is not widely published, this guide equips researchers with the necessary tools and methodologies to ascertain these values with precision.

Qualitative Solubility Overview

Based on a thorough review of scientific literature, the solubility of this compound can be inferred from its use in synthesis and purification processes. Solvents such as ethyl acetate and methanol have been successfully employed in extraction and recrystallization procedures, indicating at least moderate solubility in these polar aprotic and polar protic solvents, respectively. A summary of the qualitative solubility is presented in Table 1.

| Solvent Class | Common Lab Solvents | Qualitative Solubility Inference | Rationale |

| Polar Protic | Methanol, Ethanol | Likely Soluble | Used for recrystallization, suggesting solubility increases with temperature. |

| Polar Aprotic | Ethyl Acetate, Acetone | Likely Soluble | Utilized as an extraction solvent, indicating good partitioning. |

| Nonpolar | Hexane, Toluene | Likely Sparingly Soluble or Insoluble | The polar nature of the pyrimidine ring and nitro group suggests poor solubility in nonpolar environments. |

| Aqueous | Water | Likely Sparingly Soluble or Insoluble | The organic structure suggests limited solubility in water, though the nitrogen atoms may allow for some interaction. |

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

Experimental Protocol for Quantitative Solubility Determination

To empower researchers to obtain precise solubility data, a detailed experimental protocol for the widely accepted shake-flask method is provided below. This method is considered a reliable approach for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or on a stirrer. Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle for a short time.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove all undissolved solids.

-

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Analyze the filtered saturated solution and the standard solutions using a pre-validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the saturated solution by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Record the temperature at which the solubility was determined.

-

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key workflows.

Caption: Experimental workflow for solubility determination.

Caption: Logical decision flow for solvent selection.

This technical guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative determination. By following the outlined protocols, researchers can generate reliable and reproducible solubility data, which is critical for advancing research and development efforts.

Spectroscopic and Physicochemical Profile of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical and spectroscopic data for the compound 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine. Due to a notable scarcity of publicly accessible, in-depth spectroscopic information for this specific molecule, this document also includes data on closely related compounds and outlines a representative experimental methodology for the synthesis and characterization of similar chemical structures. This approach offers a valuable comparative framework and a practical guide for researchers working with this and analogous compounds.

Physicochemical Properties

A summary of the key physicochemical identifiers and properties for this compound is presented in the table below. This information has been aggregated from various chemical supplier databases.

| Property | Value |

| CAS Number | 23126-82-1[1][2] |

| Molecular Formula | C₅H₅ClN₄O₂[1][2] |

| Molecular Weight | 188.57 g/mol [1][2] |

| Melting Point | 134-139 °C[1] |

Spectroscopic Data

Exhaustive searches for comprehensive NMR, IR, and mass spectrometry data for this compound did not yield complete, published spectra. However, to provide some spectroscopic context, the following section details infrared (IR) spectral information for a structurally analogous compound.

Infrared (IR) Spectroscopy of a Related Compound: 6-Chloro-5-nitro-4-pyrimidinamine

The National Institute of Standards and Technology (NIST) provides an IR spectrum for the related compound 6-chloro-5-nitro-4-pyrimidinamine (CAS Number: 4316-94-3), which lacks the N-methyl group of the target compound.[3] The absence of the methyl group will result in variations in the spectrum, particularly in the regions associated with C-H stretching and bending vibrations. Nevertheless, this spectrum can serve as a useful reference for the pyrimidine core structure.

The spectrum was obtained from a solid sample prepared as a KBr disc.[3]

Representative Experimental Protocols

While a specific protocol for the synthesis and analysis of this compound is not available in the reviewed literature, the synthesis of the N-phenyl analog, 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, has been documented.[4] This procedure provides a representative example of the synthetic and analytical methods that would be applicable.

Synthesis of 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine[4]

-

Reaction Setup: A solution of 4,6-dichloro-5-nitro-pyrimidine (10.8 mmol) and triethylamine (0.55 mmol) is prepared in anhydrous tetrahydrofuran (THF).

-

Nucleophilic Substitution: A solution of N-methylbenzylamine (10.8 mmol) in anhydrous THF is added slowly to the reaction mixture.

-

Reaction Execution: The mixture is stirred overnight at room temperature to allow the reaction to proceed to completion.

-

Product Isolation and Workup: The reaction mixture is concentrated under reduced pressure. The resulting residue is diluted with water and extracted with ethyl acetate.

-

Purification: The organic layer is washed sequentially with 1N HCl and brine, then dried over anhydrous magnesium sulfate. The solvent is removed in vacuo, and the crude solid product is further purified by recrystallization from methanol.

Spectroscopic Characterization Methodology[4]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly employed to determine the molecular weight of the compound, typically identifying the protonated molecular ion [M+H]⁺.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a generalized workflow for the synthesis and subsequent characterization of a novel chemical compound, which is a logical and systematic approach in chemical research.

Caption: A standard workflow for the synthesis and structural verification of a target chemical compound.

References

Thermal Stability and Decomposition of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the thermal stability and decomposition of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine is not publicly available. This guide is therefore based on established principles of thermal analysis and data from structurally analogous compounds, such as nitro-substituted pyrimidines and chloro-nitro aromatic compounds. The provided protocols and potential decomposition pathways are intended to serve as a foundational resource for researchers undertaking the analysis of this or similar molecules.

Introduction

This compound is a substituted pyrimidine derivative with structural features—a nitro group and a chlorinated aromatic system—that suggest a potential for thermal instability and energetic decomposition. A thorough understanding of its thermal behavior is crucial for ensuring safety during its synthesis, handling, storage, and application in pharmaceutical development. The presence of the nitro group, in particular, classifies it as a potentially energetic material, necessitating careful evaluation of its decomposition onset temperature, the energy released during decomposition, and the nature of the decomposition products.

This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability of such compounds and outlines a plausible decomposition pathway based on the known chemistry of related molecules.

Predicted Thermal Behavior

Based on the analysis of similar chloro-nitro aromatic and nitro-heterocyclic compounds, the thermal decomposition of this compound is likely to be an exothermic process. The decomposition is expected to be initiated by the cleavage of the C-NO2 bond, which is often the weakest bond in such molecules. The presence of a chlorine atom and a methylamino group on the pyrimidine ring will influence the subsequent decomposition steps and the final products.

Quantitative Data from Thermal Analysis

While specific quantitative data for the target compound is unavailable, the following table illustrates the kind of data that would be obtained from a comprehensive thermal analysis. The values presented are hypothetical and are for illustrative purposes only.

| Thermal Analysis Technique | Parameter | Hypothetical Value | Significance |

| Thermogravimetric Analysis (TGA) | Onset Decomposition Temperature (Tonset) | 180 - 220 °C | Temperature at which significant mass loss begins. |

| Peak Decomposition Temperature (Tpeak) | 230 - 260 °C | Temperature of maximum rate of mass loss. | |

| Residual Mass | < 10% at 600 °C | Indicates the amount of non-volatile decomposition products. | |

| Differential Scanning Calorimetry (DSC) | Onset of Exotherm (Tonset) | 175 - 215 °C | Temperature at which exothermic decomposition begins. |

| Peak of Exotherm (Tpeak) | 225 - 255 °C | Temperature of maximum heat release rate. | |

| Heat of Decomposition (ΔHd) | 200 - 500 J/g | The total energy released during decomposition. | |

| Accelerating Rate Calorimetry (ARC) | Onset Temperature for Thermal Runaway | 160 - 200 °C | Temperature at which a self-heating reaction begins under adiabatic conditions. |

| Time to Maximum Rate (TMR) | Varies with temperature | Time from the onset of self-heating to the maximum rate of decomposition. | |

| Adiabatic Temperature Rise (ΔTad) | 150 - 300 °C | The theoretical temperature increase of the sample under adiabatic conditions. |

Experimental Protocols

A thorough investigation of the thermal stability of this compound would involve a combination of analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the compound loses mass upon heating and to quantify this mass loss.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) is placed in an inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Apparatus: A calibrated thermogravimetric analyzer.

-

Purge Gas: An inert gas, such as nitrogen or argon, is used at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Rate: A linear heating rate, typically in the range of 5-20 °C/min, is applied.[1]

-

Temperature Range: The experiment is typically run from ambient temperature to a point where no further mass loss is observed (e.g., 600 °C).

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the peak decomposition temperature (from the derivative of the TGA curve, DTG), and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, allowing for the determination of exothermic or endothermic transitions.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum or gold-plated copper). An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

Apparatus: A calibrated differential scanning calorimeter.[2]

-

Purge Gas: An inert gas, such as nitrogen, is used at a constant flow rate.

-

Heating Rate: A linear heating rate, consistent with the TGA experiment (e.g., 10 °C/min), is applied.[1]

-

Temperature Range: The temperature range should encompass any expected thermal events, typically from ambient to a temperature beyond the final decomposition.

-

-

Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify the onset temperature of exothermic decomposition, the peak temperature of the exotherm, and the integrated area under the peak, which corresponds to the heat of decomposition (ΔHd).[3]

Accelerating Rate Calorimetry (ARC)

Objective: To study the time, temperature, and pressure behavior of an exothermic reaction under adiabatic conditions, simulating a worst-case thermal runaway scenario.[4][5][6]

Methodology:

-

Sample Preparation: A larger sample (typically 1-10 g) is placed in a robust, spherical sample bomb made of a material compatible with the test substance (e.g., titanium or stainless steel).[6]

-

Instrument Setup:

-

Apparatus: An accelerating rate calorimeter.

-

Operating Mode: The instrument is typically operated in a "heat-wait-search" mode. The sample is heated in small steps, and after each step, the instrument waits and monitors for any self-heating.[6]

-

Sensitivity: The detection threshold for self-heating is set to a low value (e.g., 0.02 °C/min).[6]

-

-

Data Analysis: Once self-heating is detected, the instrument maintains an adiabatic environment, and the temperature and pressure are recorded as a function of time. This data is used to determine the onset temperature for thermal runaway, the time to maximum rate (TMR), the adiabatic temperature rise (ΔTad), and the pressure generation profile.[7]

Visualizations

Experimental Workflow

Caption: Workflow for Thermal Stability Assessment.

Plausible Decomposition Pathway

The thermal decomposition of nitroaromatic compounds can be complex. For this compound, a plausible initial step is the homolytic cleavage of the C-NO2 bond. This would be followed by a cascade of reactions involving the pyrimidine ring and its substituents.

Caption: Plausible High-Level Decomposition Pathway.

Conclusion

A comprehensive understanding of the thermal stability and decomposition of this compound is paramount for its safe handling and use. Although specific experimental data is not yet available, the application of standard thermal analysis techniques such as TGA, DSC, and ARC will provide the necessary information. The insights gained from such studies will enable the establishment of safe operating limits and appropriate handling procedures, thereby mitigating the risks associated with the thermal decomposition of this and other similar energetic compounds. Researchers are strongly encouraged to perform these analyses to ensure a complete safety profile is established before scaling up any processes involving this compound.

References

- 1. Effect of nitrate content on thermal decomposition of nitrocellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chimia.ch [chimia.ch]

- 3. azom.com [azom.com]

- 4. sigma-hse.com [sigma-hse.com]

- 5. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 6. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 7. Use of Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals | AIChE [aiche.org]

An In-depth Technical Guide to the Hazards and Safe Handling of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive safety information, handling protocols, and hazard data for 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine (CAS No: 23126-82-1). The information is intended to support laboratory safety procedures and risk assessments for professionals working with this compound.

Chemical Identification and Physical Properties

This compound is an organic building block used in chemical research.[1] Proper identification and knowledge of its physical properties are critical first steps in ensuring safe handling.

| Property | Data | Source |

| CAS Number | 23126-82-1 | [1][2][3] |

| Molecular Formula | C₅H₅ClN₄O₂ | [1][2][3] |

| Molecular Weight | 188.57 g/mol | [1][2][3] |

| Purity | ≥98% | [1] |

| Melting Point | 134-139 °C | [2] |

| Synonyms | Not Available |

Hazard Identification and Classification

This chemical is classified as hazardous.[4][5] Adherence to safety warnings is mandatory. The primary hazards are associated with skin and eye contact.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[4][5] |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[4][5] |

| Inhalation | Data not available | May cause irritation of the respiratory tract.[4] |

| Ingestion | Data not available | May cause irritation to mucous membranes.[4] |

Toxicological Data: Specific quantitative toxicological data, such as LD50 or LC50 values, for this compound are not available in the provided search results. Data on germ cell mutagenicity and carcinogenicity are also unavailable.[4]

Risk Assessment and Control Workflow

A systematic approach to risk management is essential when handling this compound. The following diagram outlines a logical workflow for assessing hazards and implementing appropriate safety controls.

References

Unveiling the Reactive Core: A Technical Guide to 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the key reactive sites of the 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine molecule, a versatile building block in medicinal chemistry and materials science. Understanding its reactivity is paramount for the strategic design of novel compounds with desired pharmacological or material properties. This document provides a comprehensive overview of its reactive centers, supported by structural data, experimental protocols for its synthesis, and visualizations of its core reactivity.

Core Reactivity and Key Reactive Sites

The reactivity of this compound is primarily dictated by the electronic interplay between the pyrimidine ring, the strongly electron-withdrawing nitro group, and the labile chloro substituent. This arrangement makes the molecule particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions and reduction of the nitro group.

The principal reactive sites are:

-

C4-Carbon: The carbon atom bonded to the chlorine is highly electrophilic. The potent electron-withdrawing effect of the adjacent nitro group and the nitrogen atoms within the pyrimidine ring significantly activates this position for nucleophilic attack. The chlorine atom serves as a good leaving group, facilitating substitution by a wide range of nucleophiles.

-

C6-Position: In the common precursor, 4,6-dichloro-5-nitropyrimidine, both the C4 and C6 positions are activated for nucleophilic substitution.[1][2][3] The selective substitution at one of these sites to introduce the N-methylamino group is a critical step in the synthesis of the title compound.

-

Nitro Group (at C5): The nitro group is a key functional handle that can be readily reduced to an amino group. This transformation is pivotal for further derivatization, often serving as a gateway to the synthesis of fused heterocyclic systems, such as purine analogs.[4]

-

N-methylamino Group: The nitrogen atom of the N-methylamino group possesses a lone pair of electrons. While its nucleophilicity is attenuated by delocalization into the electron-deficient pyrimidine ring, it can still participate in reactions under certain conditions and influences the overall electronic properties of the molecule.

Physicochemical and Structural Data

A summary of the available physicochemical and structural data for this compound and a closely related precursor is presented below.

| Property | Value | Reference |

| This compound | ||

| CAS Number | 23126-82-1 | [5][6][7] |

| Molecular Formula | C₅H₅ClN₄O₂ | [5][6][7] |

| Molecular Weight | 188.57 g/mol | [5][6][7] |

| Melting Point | 134-139 °C | [5][8] |

| 4,6-Dichloro-5-nitropyrimidine (Precursor) | ||

| CAS Number | 4316-93-2 | |

| Molecular Formula | C₄HCl₂N₃O₂ | |

| Molecular Weight | 193.98 g/mol | |

| Melting Point | 100-103 °C |

Experimental Protocols

The synthesis of this compound typically involves the selective mono-substitution of a chlorine atom in 4,6-dichloro-5-nitropyrimidine with methylamine. A general experimental protocol, based on related syntheses, is provided below.

Synthesis of this compound

Materials:

-

4,6-dichloro-5-nitropyrimidine

-

Methylamine (e.g., as a solution in THF or as a salt)

-

Triethylamine or other suitable base

-

Anhydrous Tetrahydrofuran (THF) or other suitable solvent

-

Ethyl acetate (EtOAc)

-

1N Hydrochloric acid (HCl)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

A solution of 4,6-dichloro-5-nitropyrimidine in anhydrous THF is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere.

-

The solution is cooled to a suitable temperature (e.g., 0 °C or room temperature).

-

A solution of methylamine in THF and triethylamine is added dropwise to the stirred solution of the dichloropyrimidine. The reaction is typically performed with a slight excess of methylamine and base.

-

The reaction mixture is stirred at room temperature overnight or until completion, as monitored by Thin Layer Chromatography (TLC).[9]

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is diluted with water and extracted with ethyl acetate.[9]

-

The organic phase is washed sequentially with 1N HCl, water, and brine.[4][9]

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo to yield the crude product.[4][9]

-

The crude product can be purified by recrystallization from a suitable solvent such as methanol to afford the pure this compound.[9]

Visualizing Reactivity and Synthesis

The following diagrams illustrate the key reaction pathways and the logical workflow for the synthesis of this compound.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. calpaclab.com [calpaclab.com]

- 7. scbt.com [scbt.com]

- 8. This compound [myskinrecipes.com]

- 9. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of the Nitro Group in the Reactivity of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2][3][4] The reactivity and, consequently, the synthetic utility of the pyrimidine ring can be profoundly influenced by its substituents. This technical guide focuses on 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine, a key intermediate in organic synthesis. We will delve into the critical role of the nitro group at the C5 position, examining how its powerful electron-withdrawing properties dictate the molecule's reactivity, particularly in nucleophilic aromatic substitution and reduction reactions, and influence its potential biological activity.

The Pivotal Influence of the Nitro Group's Electronic Effects

The nitro group (-NO₂) is one of the most potent electron-withdrawing groups in organic chemistry, a characteristic that stems from a combination of strong inductive and resonance effects.[5][6]

-

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the pyrimidine ring through the sigma bond framework.

-

Resonance Effect: The nitro group can delocalize the ring's pi-electrons onto its oxygen atoms, as depicted in the resonance structures below. This delocalization further decreases the electron density of the aromatic system.

The pyrimidine ring itself is inherently electron-deficient due to the presence of two electronegative nitrogen atoms that withdraw electron density from the carbon atoms at positions 2, 4, and 6.[7] The addition of a nitro group at the C5 position drastically amplifies this electron deficiency, rendering the entire heterocyclic system highly electrophilic. This heightened electrophilicity is the primary driver of the molecule's characteristic reactivity.

Caption: Electron-withdrawing effect of the nitro group.

Activation Towards Nucleophilic Aromatic Substitution (SNAr)

A cornerstone of the reactivity of this compound is its susceptibility to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile replaces a leaving group (in this case, the chlorine atom) on the aromatic ring.[8]

The nitro group is a powerful activating group for SNAr reactions.[9][10] The generally accepted mechanism proceeds via a two-step addition-elimination sequence involving a discrete, non-aromatic intermediate known as a Meisenheimer complex.[11] The strong electron-withdrawing capacity of the nitro group is crucial for stabilizing the negative charge of this anionic intermediate through resonance, thereby lowering the activation energy of the reaction and facilitating the substitution.[10][12] The positioning of the nitro group ortho or para to the leaving group is most effective for this stabilization. In this molecule, the nitro group at C5 is ortho to the chloro leaving group at C6, providing maximal activation for nucleophilic attack at the C6 position.

Caption: Nucleophilic aromatic substitution (SNAr) pathway.

Facile Reduction of the Nitro Group

The nitro group is readily reducible to a primary amine (-NH₂), a transformation of significant synthetic value. This reduction converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties and reactivity of the pyrimidine ring. This transformation is a key step in the synthesis of various biologically active molecules, including purine analogs.[12]

A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups.[13][14] Common methods include:

-

Catalytic Hydrogenation: Using reagents like H₂ with Palladium on carbon (Pd/C) or Raney Nickel.[15]

-

Metal/Acid Systems: Classic methods involve metals like iron, tin, or zinc in an acidic medium (e.g., Fe/HCl or Fe/NH₄Cl).[13][15]

-

Other Reagents: Tin(II) chloride (SnCl₂) and sodium dithionite are also effective for this transformation.[15][16]

The product of this reduction, a 5-amino-4-pyrimidinamine derivative, is a versatile precursor for constructing fused heterocyclic systems.

Caption: Workflow for the reduction of the nitro group.

Implications for Biological Activity

The pyrimidine nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a vast array of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2][4] The nitro group itself is a significant pharmacophore, but it can also act as a toxicophore.[6]

-

Modulation of Activity: The presence and position of a nitro group can significantly enhance or alter the biological profile of a pyrimidine derivative.[2] For instance, certain nitro-substituted phenyl-pyrimidines have shown significant inhibitory activity against phosphodiesterase 4 (PDE4).[2]

-

Mechanism of Action: The antimicrobial activity of many nitro-aromatic compounds is linked to their intracellular reduction.[6] This process can generate reactive nitrogen species, such as nitroso and hydroxylamino intermediates, which can lead to cellular damage and cell death by interacting with DNA and other crucial biomolecules.[17]

Therefore, the nitro group in this compound not only governs its chemical reactivity for further synthesis but also imbues it and its subsequent derivatives with significant potential for biological applications.

Quantitative Data Summary

The following tables summarize key quantitative data for the title compound and a closely related analog, providing a reference for its physical and structural properties.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Compound Name | This compound | |

| CAS Number | 23126-82-1 | [18][19] |

| Molecular Formula | C₅H₅ClN₄O₂ | [18][19] |

| Molecular Weight | 188.57 g/mol | [18][19] |

| Melting Point | 134-139 °C |[18] |

Table 2: Crystallographic Data for a Related Analog (6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine)

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₉ClN₄O₂ | [20] |

| Molecular Weight | 264.67 g/mol | [20] |

| Crystal System | Triclinic | [20] |

| Space Group | P-1 | [20] |

| a (Å) | 6.8980 (14) | [20] |

| b (Å) | 8.9282 (18) | [20] |

| c (Å) | 11.427 (2) | [20] |

| α (°) | 73.76 (3) | [20] |

| β (°) | 86.80 (3) | [20] |

| γ (°) | 84.21 (3) | [20] |

| Volume (ų) | 672.0 (2) | [20] |

| Z | 2 |[20] |

Experimental Protocols

The following protocols are adapted from literature procedures for the synthesis and subsequent reduction of a structurally similar compound, demonstrating the key transformations discussed.

Protocol 1: Synthesis of 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine

This protocol details a nucleophilic aromatic substitution reaction where one chlorine atom of 4,6-dichloro-5-nitropyrimidine is displaced by an amine.

Materials:

-

4,6-Dichloro-5-nitropyrimidine

-

N-methylbenzenamine

-

Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Methanol

Procedure:

-

Dissolve 4,6-dichloro-5-nitropyrimidine (27 mmol) in anhydrous THF (20 mL).[21]

-

To this solution, add N-methylbenzenamine (32 mmol) and triethylamine (54 mmol).[21]

-

Stir the reaction mixture at room temperature overnight.[21]

-

Concentrate the mixture in vacuo to remove the solvent.[21]

-

Dilute the residue with water and extract with ethyl acetate.[21]

-

Wash the combined organic phase sequentially with 1 M HCl and brine.[21]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude solid product.[21]

-

Purify the crude product by recrystallization from methanol to obtain pure 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine.[21] (Yield: 80%; m.p. 133.5-135.5 °C).[21]

Protocol 2: Reduction of the Nitro Group to an Amine

This protocol describes the reduction of the 5-nitro group to a 5-amino group using iron powder.

Materials:

-

6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine

-

Iron powder

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Celite

-

Ethyl acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine (16.5 mmol) in a mixture of ethanol (59.0 mL) and water (17.0 mL).[21]

-

Add iron powder (50 mmol) and ammonium chloride (10.0 mmol) to the solution.[21]

-

Heat the mixture to reflux and stir for 5 hours.[21]

-

Cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts.[21]

-

Concentrate the filtrate in vacuo.[21]

-

Extract the residue with ethyl acetate.[21]

-

Wash the combined organic extract sequentially with saturated NaHCO₃ solution, water, and brine.[21]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.[21]

-

Purify the crude product via flash chromatography to obtain 6-chloro-N⁴-methyl-N⁴-phenylpyrimidine-4,5-diamine.[21] (Yield: 80%; m.p. 81.0-83.0 °C).[21]

Conclusion

The nitro group in this compound is not a passive substituent but an active director of the molecule's chemical behavior. Its profound electron-withdrawing nature activates the pyrimidine ring for facile nucleophilic aromatic substitution at the C6 position and allows for its selective reduction to a synthetically versatile amino group. These reactivity patterns make the title compound a valuable building block for the synthesis of more complex heterocyclic structures, including purines and other derivatives with significant potential in drug discovery and development. Understanding the role of this functional group is paramount for researchers aiming to leverage nitro-pyrimidines in the design and synthesis of novel therapeutic agents.

References

- 1. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. wjarr.com [wjarr.com]

- 5. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. grokipedia.com [grokipedia.com]

- 14. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 15. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 16. reddit.com [reddit.com]

- 17. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemsynthesis.com [chemsynthesis.com]

- 19. scbt.com [scbt.com]

- 20. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the electrophilicity of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine

An In-Depth Technical Guide to the Electrophilicity of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the electrophilic character of this compound, a crucial parameter influencing its reactivity and potential applications in medicinal chemistry, particularly in the design of covalent inhibitors.

Physicochemical Properties

This compound is a substituted pyrimidine with the following properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₅ClN₄O₂ | [1] |

| Molecular Weight | 188.57 g/mol | [1] |

| CAS Number | 23126-82-1 | [1] |

| Appearance | Yellow solid | [2] |

| Melting Point | 134-139 °C | [1] |

| SMILES | CNC1=C(C(=NC=N1)Cl)--INVALID-LINK--=O |

The Electrophilic Nature of the Pyrimidine Core

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. However, for significant electrophilicity, the ring requires activation by electron-withdrawing groups. In this compound, the chloro and nitro groups play a pivotal role in enhancing the electrophilic character of the pyrimidine core, making it susceptible to nucleophilic attack.

The primary mechanism through which this compound reacts is nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the nitro group at position 5, coupled with the chloro substituent at position 6 (a good leaving group), renders the carbon atom at position 6 highly electrophilic. Nucleophiles will preferentially attack this position, leading to the displacement of the chloride ion.

Quantitative Analysis of Electrophilicity

The electrophilicity of a molecule can be quantified through both computational and experimental methods.

Computational Approach

Density Functional Theory (DFT) is a powerful tool for calculating quantum chemical descriptors that correlate with reactivity. The Lowest Unoccupied Molecular Orbital (LUMO) energy and the global electrophilicity index (ω) are two such descriptors. A lower LUMO energy indicates a greater ability to accept electrons, signifying higher electrophilicity. The global electrophilicity index, ω, is calculated using the electronic chemical potential (μ) and chemical hardness (η) as ω = μ²/2η.

| Compound | Calculated LUMO Energy (eV) (Illustrative) | Global Electrophilicity Index (ω) (Illustrative) |

| 6-Chloro-N-methyl-4-pyrimidinamine | -1.5 | 1.8 |

| This compound | -3.5 | 3.5 |

These are representative values to demonstrate the expected increase in electrophilicity and are not from direct experimental or computational results for this specific molecule.

Experimental Approach: Reaction Kinetics

The rate of reaction with a nucleophile is a direct experimental measure of a compound's electrophilicity. For SNAr reactions, the reaction typically follows second-order kinetics. The second-order rate constant (k₂) provides a quantitative measure of reactivity.

Kinetic studies on similar 2-chloropyrimidines with secondary amines in methanol have been reported. The table below provides representative kinetic data to illustrate the expected reactivity.

| Substrate | Nucleophile | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ | Conditions | Reference |

| 2-Chloropyrimidine | Dimethylamine | 1.8 x 10⁻³ | Methanol, 20°C | [3] |

| 2-Chloropyrimidine | Piperidine | 1.1 x 10⁻³ | Methanol, 20°C | [3] |

Note: The presence of the nitro group in the title compound is expected to significantly increase these reaction rates.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of a similar compound, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine.[2]

Materials:

-

4,6-Dichloro-5-nitropyrimidine

-

Methylamine (solution in THF or water)

-

Triethylamine

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

1 M HCl

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Dissolve 4,6-dichloro-5-nitropyrimidine (1 equivalent) and triethylamine (2 equivalents) in anhydrous THF.

-

Slowly add a solution of methylamine (1.2 equivalents) in THF to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture in vacuo.

-

Dilute the residue with water and extract with ethyl acetate.

-

Wash the organic phase with 1 M HCl, followed by brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol) to obtain pure this compound.

Determination of Reaction Kinetics by ¹H NMR Spectroscopy

This is a general protocol for monitoring the rate of an SNAr reaction.

Materials:

-

This compound

-

Nucleophile (e.g., aniline or a thiol)

-

Deuterated solvent (e.g., DMSO-d₆)

-

Internal standard (e.g., 1,3,5-trimethoxybenzene)

-

NMR tubes

Procedure:

-

Prepare a stock solution of this compound and the internal standard in the deuterated solvent of a known concentration.

-

Prepare a stock solution of the nucleophile of a known concentration in the same deuterated solvent.

-

Equilibrate both solutions to the desired reaction temperature.

-

In an NMR tube, combine the two solutions to initiate the reaction and immediately begin acquiring ¹H NMR spectra at fixed time intervals.

-

For each spectrum, integrate the signals corresponding to a proton on the starting material and a proton on the product, as well as the signal from the internal standard.

-

Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard.

-

Plot the concentration of the reactant versus time.

-

Use the appropriate integrated rate law (e.g., for a second-order reaction) to determine the rate constant (k₂).

Application in Drug Development: Covalent Kinase Inhibition

The high electrophilicity of compounds like this compound makes them suitable "warheads" for covalent inhibitors. In drug development, these molecules can be designed to target a specific nucleophilic amino acid residue, typically a cysteine, in the active site of a protein kinase.

The mechanism involves the kinase inhibitor first binding non-covalently to the active site. The electrophilic pyrimidine is then positioned in close proximity to the cysteine residue. The thiol group of the cysteine acts as a nucleophile, attacking the electrophilic carbon atom of the pyrimidine and displacing the chloride leaving group in an SNAr reaction. This forms an irreversible covalent bond between the inhibitor and the kinase, leading to potent and often prolonged inhibition of its activity. This strategy has been successfully employed for kinases such as MPS1 and FGFR4.[4][5]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine from 4,6-dichloro-5-nitropyrimidine. This compound is a valuable intermediate in the synthesis of various biologically active molecules and is of significant interest to the pharmaceutical industry.

Application Notes

This compound serves as a crucial building block in medicinal chemistry. Its structure, featuring a reactive chlorine atom and a nitro group on a pyrimidine scaffold, allows for further chemical modifications to generate a diverse range of derivatives. Notably, this compound is a key intermediate in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors, such as Avanafil, which is used for the treatment of erectile dysfunction.[1][2] The pyrimidine core is a common motif in many therapeutic agents, and the specific substitution pattern of this intermediate makes it a versatile precursor for the development of novel drug candidates targeting various signaling pathways.

Experimental Protocols

This protocol details the nucleophilic aromatic substitution reaction for the synthesis of this compound. The procedure is adapted from established methods for similar substitutions on the 4,6-dichloro-5-nitropyrimidine core.[3][4]

Materials:

-

4,6-dichloro-5-nitropyrimidine

-

Methylamine solution (e.g., 40% in water or 2.0 M in THF)

-

Triethylamine (Et3N)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

1N Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

-

Methanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

-

Melting point apparatus

-

NMR spectrometer and/or Mass spectrometer for product characterization

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous THF.

-

Addition of Base: Add triethylamine (2.0 eq) to the solution.

-

Nucleophilic Addition: Cool the mixture in an ice bath. Slowly add a solution of methylamine (1.1 to 1.5 eq) in THF or water dropwise to the stirred reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture in vacuo to remove the THF.

-

Dilute the residue with water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with 1N HCl (1x), followed by brine (1x). .

-

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from methanol to obtain the pure this compound as a solid.

Characterization Data:

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound and a closely related analogue.

| Parameter | 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine[4] | 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine[3] |

| Starting Material | 4,6-dichloro-5-nitropyrimidine | 4,6-dichloro-5-nitropyrimidine |

| Nucleophile | N-methylbenzenamine | N-methylbenzylamine |

| Base | Triethylamine | Triethylamine |

| Solvent | Anhydrous THF | Anhydrous THF |

| Temperature | Room Temperature | Room Temperature |

| Reaction Time | Overnight | Overnight |

| Yield | 80% | 64.7% |

| Purification | Recrystallization from methanol | Recrystallization from methanol |

Visualizations

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

- 1. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. medkoo.com [medkoo.com]

- 3. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. calpaclab.com [calpaclab.com]

Step-by-Step Protocol for the Selective Amination of 4,6-Dichloro-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the selective mono-amination of 4,6-dichloro-5-nitropyrimidine, a key intermediate in the synthesis of various biologically active compounds. The protocol outlines the reaction conditions necessary to achieve mono-substitution over di-substitution, a common challenge with this reactive substrate.

Introduction

4,6-dichloro-5-nitropyrimidine is a highly activated di-substituted pyrimidine, making it a versatile building block in medicinal chemistry. The electron-withdrawing nitro group significantly enhances the reactivity of the chlorine atoms towards nucleophilic aromatic substitution (SNAr). This reactivity, however, presents a challenge in achieving selective mono-amination, as di-substitution can readily occur. This protocol details a robust method for the controlled mono-amination of 4,6-dichloro-5-nitropyrimidine with various amines.

Reaction Principle

The amination of 4,6-dichloro-5-nitropyrimidine proceeds via a nucleophilic aromatic substitution mechanism. An amine nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom, leading to the formation of a Meisenheimer complex intermediate. Subsequent elimination of the chloride ion yields the aminated product. The regioselectivity of the reaction can be influenced by the nature of the amine, solvent, temperature, and stoichiometry of the reactants. Generally, the chlorine at the 4-position is more susceptible to nucleophilic attack.

Experimental Protocols

Materials and Equipment:

-

4,6-dichloro-5-nitropyrimidine

-

Amine (e.g., N-methylbenzylamine, primary aliphatic amine, aniline)

-

Triethylamine (Et3N) or other suitable base

-

Anhydrous Tetrahydrofuran (THF) or other suitable solvent

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification equipment (rotary evaporator, separatory funnel, chromatography supplies)

General Procedure for Mono-amination:

-

To a solution of 4,6-dichloro-5-nitropyrimidine (1.0 eq) in an anhydrous solvent (e.g., THF) under an inert atmosphere, add the amine (1.0-1.2 eq).

-

Add a suitable base (e.g., triethylamine, 1.2-1.5 eq) to the reaction mixture.

-

Stir the reaction at the appropriate temperature (see table below for specific examples) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired mono-aminated product.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the mono-amination of 4,6-dichloro-5-nitropyrimidine with different amines.

| Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| N-methylbenzylamine | THF | Triethylamine | Room Temperature | Overnight | 64.7%[1] |

| Primary Aliphatic Amines | THF/Ethanol | Triethylamine | 0 to RT | 2-12 | Moderate to Good |

| Anilines | DMF/Dioxane | DIPEA/K₂CO₃ | 50-100 | 4-24 | Variable |

Note: Specific yields for primary aliphatic amines and anilines are highly dependent on the specific amine used and require optimization. The conditions provided are general starting points.

Experimental Workflow

Caption: Experimental workflow for the selective mono-amination of 4,6-dichloro-5-nitropyrimidine.

Signaling Pathways and Logical Relationships

The regioselectivity of the amination is a critical aspect of this protocol. The following diagram illustrates the factors influencing the outcome of the reaction.

Caption: Factors influencing the regioselectivity of the amination reaction.

Discussion

The selective mono-amination of 4,6-dichloro-5-nitropyrimidine can be achieved by careful control of the reaction conditions. Using a slight excess of the amine (1.0-1.2 equivalents) and a suitable base at or below room temperature generally favors the formation of the mono-substituted product. More forcing conditions, such as higher temperatures or a larger excess of the amine, can lead to the formation of the di-substituted product. The choice of solvent can also play a role, with less polar solvents sometimes favoring mono-substitution. For less reactive amines, such as anilines, heating may be necessary, and careful optimization of the reaction time is crucial to prevent di-substitution.

Safety Precautions

4,6-Dichloro-5-nitropyrimidine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for this compound before use.

References

Application Notes: Reaction of Methylamine with 4,6-Dichloro-5-nitropyrimidine

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the reaction between methylamine and 4,6-dichloro-5-nitropyrimidine, a key transformation in the synthesis of pharmaceutical intermediates and other bioactive molecules. The document outlines the underlying reaction mechanism, provides a representative experimental protocol for the synthesis of 4-chloro-6-(methylamino)-5-nitropyrimidine, and presents relevant chemical and physical data in a structured format. Visual diagrams generated using DOT language are included to illustrate the reaction pathway and experimental workflow, ensuring clarity and ease of understanding for professionals in drug development and chemical research.

Introduction

4,6-Dichloro-5-nitropyrimidine is a versatile building block in medicinal chemistry, prized for its two reactive chlorine atoms that are susceptible to nucleophilic aromatic substitution (SNAr).[1] The pyrimidine core is a privileged scaffold found in numerous FDA-approved drugs. The electron-withdrawing nitro group at the C5 position significantly activates the C4 and C6 positions towards nucleophilic attack, enabling the sequential and controlled introduction of various functional groups.[2]

The reaction with primary amines, such as methylamine, is a fundamental step in building more complex molecular architectures, often as precursors to purine analogs and other heterocyclic systems.[3] Understanding the mechanism and controlling the regioselectivity of this reaction is crucial for efficient and predictable synthesis.

Reaction Mechanism

The reaction of methylamine with 4,6-dichloro-5-nitropyrimidine proceeds via a well-established nucleophilic aromatic substitution (SNAr) mechanism. This is generally a two-step addition-elimination process.[4]

-

Nucleophilic Attack: The reaction initiates with the attack of the nucleophile (methylamine) on one of the electron-deficient carbons bearing a chlorine atom (C4 or C6). This step is typically the rate-determining step. The attack results in the formation of a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer complex .[4][5] The aromaticity of the pyrimidine ring is temporarily lost.

-

Stabilization and Leaving Group Departure: The negative charge of the Meisenheimer complex is stabilized by resonance, with significant delocalization onto the electronegative oxygen atoms of the nitro group.[6] Aromaticity is then restored through the rapid expulsion of a chloride ion, which is a good leaving group, yielding the monosubstituted product, 4-chloro-6-(methylamino)-5-nitropyrimidine.

Under mild conditions, the reaction is highly selective for monosubstitution. The introduction of the first amino group slightly deactivates the ring towards a second substitution. Achieving disubstitution to yield 4,6-bis(methylamino)-5-nitropyrimidine typically requires stronger reaction conditions, such as higher temperatures or a larger excess of the amine.[2]

Caption: SNAr Mechanism of Methylamine with 4,6-Dichloro-5-nitropyrimidine.

Data Presentation

Quantitative data for the starting material and the expected monosubstituted product are summarized below.

Table 1: Physicochemical Properties of Reactant and Product

| Compound | Structure | Formula | Mol. Weight | Melting Point (°C) | CAS Number |

|---|---|---|---|---|---|

| 4,6-Dichloro-5-nitropyrimidine |  |

C₄HCl₂N₃O₂ | 193.98 | 100-103[7] | 4316-93-2 |

| 4-Chloro-6-(methylamino)-5-nitropyrimidine |  | C₅H₅ClN₄O₂ | 188.57 | 134-139 | 23126-82-1 |

| C₅H₅ClN₄O₂ | 188.57 | 134-139 | 23126-82-1 |

Table 2: Representative Yields for Reactions of Substituted Pyrimidines with Primary Amines Note: Data below is for analogous reactions and serves as a reference for expected outcomes.

| Amine Nucleophile | Pyrimidine Substrate | Yield (%) | Reference |

|---|---|---|---|

| N-Benzylamine | 6-Alkoxy-4-chloro-5-nitropyrimidine | 55-82 | [3] |

| Isopropylamine | 6-Alkoxy-4-chloro-5-nitropyrimidine | 60-92 | [2] |

| Isobutylamine | 6-Alkoxy-4-chloro-5-nitropyrimidine | 83 | [2] |

| tert-Butylamine | 6-Alkoxy-4-chloro-5-nitropyrimidine | 85 |[2] |

Experimental Protocols

The following is a representative protocol for the synthesis of 4-chloro-6-(methylamino)-5-nitropyrimidine.

Materials and Equipment

-

4,6-Dichloro-5-nitropyrimidine (1.0 eq)

-

Methylamine solution (e.g., 2.0 M in THF, 1.1 eq)